N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyanomethyl group and a difluoro-substituted tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Difluoro Substituents: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the tetrahydroquinoline derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Cyanomethylating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
DNA/RNA Interaction: Interacting with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-(6,7-difluoroquinolin-1-yl)acetamide: Lacks the tetrahydro moiety, which may affect its chemical and biological properties.
N-(cyanomethyl)-2-(6,7-dichloro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide:
Uniqueness
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of both cyanomethyl and difluoro groups, along with the tetrahydroquinoline core, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-10-6-9-2-1-5-18(12(9)7-11(10)15)8-13(19)17-4-3-16/h6-7H,1-2,4-5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSKZFLRNJQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2N(C1)CC(=O)NCC#N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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